molecular formula C13H21NO2 B7575720 N-butan-2-yl-3-(2-methoxyethoxy)aniline

N-butan-2-yl-3-(2-methoxyethoxy)aniline

Cat. No. B7575720
M. Wt: 223.31 g/mol
InChI Key: BKJHPEFCGZGJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-3-(2-methoxyethoxy)aniline, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 as a designer drug and has gained popularity in the recreational drug market due to its potent psychoactive effects.

Mechanism of Action

N-butan-2-yl-3-(2-methoxyethoxy)aniline acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of downstream signaling pathways. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to its psychoactive effects. The exact mechanism of action of N-butan-2-yl-3-(2-methoxyethoxy)aniline is still under investigation, but it is believed to modulate the activity of the endocannabinoid system in the brain.
Biochemical and Physiological Effects:
The use of N-butan-2-yl-3-(2-methoxyethoxy)aniline has been associated with a range of biochemical and physiological effects, including euphoria, relaxation, altered perception, and increased heart rate. It has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation. However, the long-term effects of N-butan-2-yl-3-(2-methoxyethoxy)aniline use are still unknown, and further research is needed to fully understand its safety and efficacy.

Advantages and Limitations for Lab Experiments

N-butan-2-yl-3-(2-methoxyethoxy)aniline has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on N-butan-2-yl-3-(2-methoxyethoxy)aniline, including its potential therapeutic applications and the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further studies are needed to fully understand the mechanism of action of N-butan-2-yl-3-(2-methoxyethoxy)aniline and its long-term effects on the brain and body. Finally, efforts should be made to regulate the use and distribution of synthetic cannabinoids to prevent their misuse and associated harms.
Conclusion:
In conclusion, N-butan-2-yl-3-(2-methoxyethoxy)aniline is a synthetic cannabinoid that has gained popularity in the recreational drug market due to its potent psychoactive effects. However, it also has potential therapeutic applications and has been used as a research tool to study the endocannabinoid system in the brain. Further research is needed to fully understand its mechanism of action, safety, and efficacy, and to develop new synthetic cannabinoids with improved properties.

Synthesis Methods

The synthesis of N-butan-2-yl-3-(2-methoxyethoxy)aniline involves the reaction of 4-fluorobenzyl chloride with N-butyl-3-(2-methoxyethoxy)aniline in the presence of a base, followed by the cyclization of the intermediate product with indazole-3-carboxylic acid. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

N-butan-2-yl-3-(2-methoxyethoxy)aniline has been used as a research tool to study the cannabinoid receptors in the brain and their role in various physiological and pathological processes. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in pain sensation, appetite regulation, and immune function. The use of N-butan-2-yl-3-(2-methoxyethoxy)aniline in research has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

properties

IUPAC Name

N-butan-2-yl-3-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-11(2)14-12-6-5-7-13(10-12)16-9-8-15-3/h5-7,10-11,14H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJHPEFCGZGJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=CC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-3-(2-methoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.